N-Pentyltrifluoroborate potassium salt
Overview
Description
N-Pentyltrifluoroborate potassium salt is a chemical compound with the molecular formula C5H11BF3K and a molecular weight of 178.05 g/mol . It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is primarily used in organic synthesis and has significant applications in scientific research.
Mechanism of Action
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carbon-carbon (C-C) bonds. N-Pentyltrifluoroborate potassium salt serves as a reagent in a vast array of C-C bond-forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Result of Action
The result of this compound’s action is the formation of new C-C bonds in organic molecules . This enables the synthesis of complex organic molecules with desired properties.
Action Environment
The action of this compound is influenced by environmental factors. The compound is remarkably compliant with strong oxidative conditions . It’s also moisture- and air-stable, which can influence its action, efficacy, and stability .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Pentyltrifluoroborate potassium salt can change over time. The compound is stable under specific conditions, such as being stored in a dark place, under an inert atmosphere, and at temperatures below -20°C . Over time, degradation of the compound may occur, potentially affecting its efficacy in biochemical reactions . Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, particularly in terms of protein glycosylation and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates glycosylation patterns without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including respiratory irritation and skin and eye irritation . These threshold effects highlight the importance of careful dosage control in experimental settings .
Preparation Methods
The preparation of N-Pentyltrifluoroborate potassium salt typically involves the reaction of pentylboronic acid with potassium bifluoride (KHF2) in an organic solvent . The reaction conditions are generally mild, and the product can be purified by recrystallization from solvents such as acetonitrile or acetone/diethyl ether . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
N-Pentyltrifluoroborate potassium salt undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a boron source to form carbon-carbon bonds with organic halides.
Oxidation Reactions: The compound can undergo epoxidation of C=C bonds in unsaturated alkyl or aryltrifluoroborates, proceeding with full conversion and selectivity.
Reduction Reactions: Although less common, it can be involved in reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling and oxidizing agents for epoxidation . The major products formed from these reactions are typically complex organic molecules with desired functional groups.
Scientific Research Applications
N-Pentyltrifluoroborate potassium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Pentyltrifluoroborate potassium salt is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:
Potassium phenyltrifluoroborate: Known for its nucleophilicity and use in ligand-free Pd-catalyzed cross-coupling reactions.
Potassium vinyltrifluoroborate: Used in the synthesis of vinyl-containing organic molecules.
Potassium methyltrifluoroborate: Commonly used in the formation of methyl-substituted organic compounds.
These compounds share similar properties but differ in their specific applications and reactivity profiles .
Properties
IUPAC Name |
potassium;trifluoro(pentyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3.K/c1-2-3-4-5-6(7,8)9;/h2-5H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXMOWLWJFBKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872054-60-9 | |
Record name | Potassium n-pentyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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